![molecular formula C23H17ClFN7O3 B2533720 N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide CAS No. 1171037-30-1](/img/structure/B2533720.png)
N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide
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Overview
Description
N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C23H17ClFN7O3 and its molecular weight is 493.88. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
The compound has shown promising results in the field of cancer research . A series of pyrazolo[3,4-d]pyrimidine and urea hybrids, which include this compound, have been designed, synthesized, and evaluated for their anticancer activity in both in vitro and in vivo cancer models . Among them, some compounds showed promising cytotoxicity against tested cancer cell lines . They successfully inhibited cell cycle progression and displayed good apoptosis in A549 cells . They also significantly induced caspase-3 activation and suppressed NF-κB and IL-6 activation in immunocytochemistry, qPCR, and western blot analysis . Additionally, they prominently displayed tumoricidal effects in lung adenocarcinoma in vivo xenograft nude mice model .
Insecticidal Activities
The compound has also been used in the development of novel insecticides . A series of novel diphenyl-1H-pyrazole derivatives with cyano substituent were designed and synthesized . Their insecticidal activities against diamondback moth (Plutella xylostella) indicated that most of the compounds showed moderate to high activities . One of the compounds showed 84% larvicidal activity against Plutella xylostella at the concentration of 0.1 mg L −1 .
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibitmTOR kinase and PI3 kinase , which are key regulators of cell growth and proliferation.
Mode of Action
It has been reported that a similar compound, referred to as cbs-1, successfully inhibited cell cycle progression and displayed good apoptosis in a549 cells . This suggests that the compound may interact with its targets to disrupt the cell cycle and induce programmed cell death.
Biochemical Pathways
The compound appears to affect the pathways related to cell cycle progression and apoptosis. It has been reported to significantly induce caspase-3 activation and suppress NF-κB and IL-6 activation . These changes suggest that the compound may influence the biochemical pathways related to inflammation and cell survival.
Pharmacokinetics
The compound’s in vivo anticancer activity suggests that it may have favorable pharmacokinetic properties that allow it to reach its targets within the body .
Result of Action
The compound has been reported to exhibit cytotoxicity against tested cancer cell lines, with one derivative (CBS-1) showing better cytotoxicity than doxorubicin . This suggests that the compound’s action results in the death of cancer cells.
properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-(4-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN7O3/c1-13-10-19(27-20(33)12-35-17-8-4-15(25)5-9-17)32(30-13)23-28-21-18(22(34)29-23)11-26-31(21)16-6-2-14(24)3-7-16/h2-11H,12H2,1H3,(H,27,33)(H,28,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFGWFKTXVXUFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC2=CC=C(C=C2)F)C3=NC4=C(C=NN4C5=CC=C(C=C5)Cl)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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